molecular formula C12H16N2O2S B14513516 S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate CAS No. 62603-80-9

S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate

Katalognummer: B14513516
CAS-Nummer: 62603-80-9
Molekulargewicht: 252.33 g/mol
InChI-Schlüssel: SHSGVHKWLPGPAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate is an organic compound with a complex structure that includes an ethyl group, an amino group, and a phenylcarbamothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate typically involves multiple steps. One common method includes the reaction of ethyl phenylcarbamothioate with 3-amino-3-oxopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • S-Methyl (3-amino-3-oxopropyl)phenylcarbamothioate
  • S-Propyl (3-amino-3-oxopropyl)phenylcarbamothioate
  • S-Butyl (3-amino-3-oxopropyl)phenylcarbamothioate

Uniqueness

S-Ethyl (3-amino-3-oxopropyl)phenylcarbamothioate is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to its methyl, propyl, or butyl analogs. This uniqueness can lead to different biological activities and applications, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

62603-80-9

Molekularformel

C12H16N2O2S

Molekulargewicht

252.33 g/mol

IUPAC-Name

S-ethyl N-(3-amino-3-oxopropyl)-N-phenylcarbamothioate

InChI

InChI=1S/C12H16N2O2S/c1-2-17-12(16)14(9-8-11(13)15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,13,15)

InChI-Schlüssel

SHSGVHKWLPGPAO-UHFFFAOYSA-N

Kanonische SMILES

CCSC(=O)N(CCC(=O)N)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.